Fumaramide
Overview
Description
Synthesis Analysis
Fumaramide and its derivatives can be synthesized through various methods, including sonochemical synthesis, which has been applied to create micro and nano-structures of mixed-ligand Zn(II) fumarate metal-organic polymers. Ultrasound irradiation under different concentrations and times changes the morphology from microrods to nanoparticles, indicating the versatility of fumaramide synthesis methods (Abdolalian, Morsali, & Bruno, 2017).
Molecular Structure Analysis
The structural analysis of fumaramide compounds, such as the Zr-fumarate MOF, reveals a topology similar to UiO-66 but with a primitive cubic lattice instead of a face-centered one. The detailed characterization includes thermogravimetric analysis (TGA) and Ar sorption, highlighting its microporosity and potential application in biomaterials due to the natural occurrence of fumarate and formic acid used in its synthesis (Wißmann et al., 2012).
Chemical Reactions and Properties
Fumaramide derivatives exhibit a range of chemical reactions and properties, including the ability to undergo electrohydrodimerization reactions. Such reactions involve the mixed reductive coupling of dimethyl fumarate, showcasing the compound's reactivity and potential for creating complex molecular structures (Puglisi & Bard, 1973).
Physical Properties Analysis
The physical properties of fumaramide derivatives, such as their radical polymerizability, are influenced by the electron distribution of the N-cycloalkyl group. Studies have shown that different N-cycloalkyl fumaramides have varying degrees of polymerizability and photopolymerizability, indicating the significant impact of molecular structure on their physical properties (Azuma & Ogata, 1974).
Chemical Properties Analysis
The chemical properties of fumaramide, such as its anticholinesterase activity, have been explored through the synthesis of fumaramide derivatives from substituted benzanilines. These compounds have shown inhibitory activity on cholinesterase enzymes, with molecular docking studies providing insight into the possible interactions between compounds and enzymes (Yerdelen & Gul, 2013).
Scientific Research Applications
1. Modeling Peptide and Protein Structure
Fumaramide derivatives have been utilized in both solution and solid-state models to study peptide CH...O hydrogen bonds, which are significant in peptide and protein structures. These models help in understanding the interactions and bonding in peptides and proteins, using techniques like (1)H NMR spectroscopy and X-ray crystallography (Baures et al., 2002).
2. Photoisomerization in Rotaxanes
Fumaramide threads exhibit unique properties in photo-induced isomerization, which is critical in the study of photocontrollable rotaxanes. These properties, explored through computational and time-resolved spectroscopic techniques, are essential for understanding the photochemical/photophysical properties of fumaramides (Altoe et al., 2009).
3. Enzyme Inhibition Studies
Research has demonstrated the effectiveness of fumaramide derivatives in inhibiting cholinesterase enzymes. This research contributes to our understanding of enzyme inhibition and potential applications in treating conditions related to enzyme activity (Yerdelen & Gul, 2013).
4. Transmembrane Ion Channels
Fumaramide derivatives have been shown to form self-assembled transmembrane anion channels. This is significant for understanding and developing artificial ion channels, which have potential applications in various fields including biotechnology and medicine (Roy et al., 2018).
5. Light-Mediated Modulation of Conformation
The introduction of fumaramide linkage into peptide foldamer structures and its photoisomerization properties are of interest in the study of molecular conformational changes. This has applications in understanding how light can be used to control molecular structures and functions (Mazzier et al., 2016).
6. Bibliometric Analysis of Related Research
Bibliometric studies, such as the one analyzing the top-cited dimethyl fumarate articles, provide insights into the research trends, areas of focus, and the impact of research on fumarates and their derivatives. This is valuable for understanding the historical and current scientific landscape surrounding fumaramide research (García-Fernández et al., 2021).
7. Studies on Cellular Mechanisms
Investigations into the cytoprotective effects of fumarates, including fumaramide, against oxidative stress in central nervous system cells are crucial for understanding the mechanisms underlying neurodegenerative diseases and potential therapeutic approaches (Scannevin et al., 2012).
Safety And Hazards
The safety data sheet for Fumaramide suggests that if inhaled, the victim should be moved into fresh air . If skin contact occurs, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water .
properties
IUPAC Name |
(E)-but-2-enediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNZUFKXJJCBG-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)N)\C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318367 | |
Record name | Fumaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fumaramide | |
CAS RN |
627-64-5 | |
Record name | Fumaramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fumaramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fumaramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fumaramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fumaramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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